REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Cu]([C:11]#[N:12])C#N.CC[O:15]C(C)=O.[OH2:19].[CH3:20][N:21](C=O)C>>[CH3:5][C:6]1[CH:7]=[CH:2][N:3]=[C:4]([C:20]#[N:21])[C:11]=1[N+:12]([O-:15])=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
EtOAc H2O
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Obtained triphasic mixture
|
Type
|
FILTRATION
|
Details
|
was filtered from inorganic solid material
|
Type
|
CUSTOM
|
Details
|
Organic phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=NC=C1)C#N)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |